molecular formula C11H10ClN3OS B8282377 6-Chloro-4-(thiophen-2-ylmethylamino)nicotinamide

6-Chloro-4-(thiophen-2-ylmethylamino)nicotinamide

Cat. No. B8282377
M. Wt: 267.74 g/mol
InChI Key: GIKSXDXAYNOPJL-UHFFFAOYSA-N
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Patent
US09102625B2

Procedure details

A solution of 4,6-dichloronicotinamide (123 mg, 0.643 mmol), thiophen-2-ylmethanamine (0.065 mL, 0.634 mmol) and DIPEA (0.230 mL, 1.32 mmol) in NMP (4 mL) was stirred at 90 C for 18 h. Water and EtOAc were added. The organic phase was separated, dried over Na2SO4, and concentrated in vacuo to give 6-chloro-4-(thiophen-2-ylmethylamino)nicotinamide as a solid (168 mg).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.065 mL
Type
reactant
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:17][NH2:18].CCN(C(C)C)C(C)C.O>CN1C(=O)CCC1.CCOC(C)=O>[Cl:11][C:4]1[CH:3]=[C:2]([NH:18][CH2:17][C:13]2[S:12][CH:16]=[CH:15][CH:14]=2)[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)N)Cl
Name
Quantity
0.065 mL
Type
reactant
Smiles
S1C(=CC=C1)CN
Name
Quantity
0.23 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N)C(=C1)NCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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